2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid)
Description
2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) is a spirocyclic amine trifluoroacetate salt with the molecular formula C₇H₁₃N₃O·2(CF₃COOH) (derived from and ). The bis(trifluoroacetic acid) salt form enhances solubility in organic solvents (e.g., THF, DCM) and stabilizes the amine for synthetic handling . This compound is typically synthesized via trifluoroacetic acid (TFA)-mediated deprotection of tert-butoxycarbonyl (Boc) groups, a method widely employed in peptide chemistry and heterocyclic synthesis .
Properties
IUPAC Name |
2,5,8-triazaspiro[3.6]decan-9-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2C2HF3O2/c11-6-3-7(4-8-5-7)10-2-1-9-6;2*3-2(4,5)1(6)7/h8,10H,1-5H2,(H,9,11);2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILQRXOVAIVLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC(=O)N1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F6N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) involves multiple steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.
Chemical Reactions Analysis
2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
2,5,8-Triazaspiro[3.6]decan-9-one serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the creation of more complex molecules through various chemical reactions.
Synthetic Routes
The synthesis typically involves cyclization reactions, with common methods including:
- Reagents : Amines and ketones or aldehydes.
- Conditions : Acidic or basic medium, often using solvents like ethanol or methanol.
Biology
Research has indicated potential biological activities of this compound, particularly in antimicrobial and anticancer studies. Its ability to interact with biological targets makes it a candidate for drug development.
Case Study: Anticancer Activity
A study explored the effects of derivatives based on the spirocyclic structure on cancer cell lines, showing promising results in inhibiting cell proliferation .
Medicine
The compound has been investigated for its role as a pharmacological agent, particularly in cardiology. It has shown potential as an inhibitor of mitochondrial permeability transition pores (mPTP), which are critical in myocardial infarction treatment.
Industry
In industrial applications, 2,5,8-triazaspiro[3.6]decan-9-one is being explored for the development of new materials with unique properties due to its structural characteristics.
Chemical Reactions Involving 2,5,8-Triazaspiro[3.6]decan-9-one
The compound can undergo various types of chemical reactions:
- Oxidation : Can be oxidized to yield ketones or carboxylic acids.
- Reduction : Reduction reactions can produce alcohols or amines.
- Substitution : Nucleophilic substitution can occur on the spirocyclic core.
Table 2: Types of Reactions
| Reaction Type | Possible Products |
|---|---|
| Oxidation | Ketones, Carboxylic Acids |
| Reduction | Alcohols, Amines |
| Substitution | Varies based on nucleophile |
Mechanism of Action
The mechanism of action of 2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Molecular Weight (g/mol) | Solubility | Key Applications |
|---|---|---|---|---|
| 2,5,8-Triazaspiro[3.6]decan-9-one; bis(TFA) | Spiro[3.6]decan-9-one | ~383.24* | Organic solvents | Drug intermediates, catalysts |
| 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives | Spiro[4.5]decane | 350–400 (varies) | DMSO, DMF | Serotonin receptor modulators |
| Bis(imidazolidin-2-iminium) TFA salts | Bicyclic imidazolidine | 250–350 (varies) | CH₂Cl₂, acetone | Antimicrobial agents |
| 3-Methyl-3,6-diazabicyclo[3.2.0]heptane bis(TFA) | Bicyclo[3.2.0] | 226.2 | Acetonitrile, DMSO | Catalysts, ligands |
*Calculated from parent compound (155.20 g/mol) + 2×TFA (2×114.02 g/mol).
Key Observations:
- Ring System Differences : The spiro[3.6]decan-9-one core (target compound) offers distinct steric and electronic properties compared to spiro[4.5]decanes () or bicyclic systems (). Smaller spiro rings (e.g., 3.6 vs. 4.5) may influence conformational flexibility and binding affinity in medicinal applications .
- Solubility : Bis(TFA) salts generally exhibit superior solubility in polar aprotic solvents compared to hydrochloride salts (e.g., 8b in ), which are more hygroscopic .
Analytical Characterization
- NMR Shifts : Interaction with TFA induces significant upfield shifts in carbonyl carbons (4.9 ppm) and alters ¹³C–¹⁹F coupling constants, enabling precise differentiation of similar salts () .
- Purity Metrics : High-purity TFA salts (≥95%) are critical for pharmaceutical applications, as seen in Biosynth products () .
Biological Activity
2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) is a unique spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a spiro junction connecting two nitrogen-containing rings, which contributes to its distinct chemical properties and biological interactions.
- Molecular Formula : C9H14F3N3O3
- Molecular Weight : 269.22 g/mol
- IUPAC Name : 2,5,8-triazaspiro[3.6]decan-9-one
- CAS Number : 2060041-91-8
The trifluoroacetic acid (TFA) component is known for its strong acidity and versatility in organic synthesis, often serving as a protecting group in peptide synthesis and as a solvent in various chemical reactions .
The biological activity of 2,5,8-Triazaspiro[3.6]decan-9-one is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve binding to enzymes or receptors, leading to modulation of their activity and subsequent effects on cellular signaling pathways.
Antimicrobial Properties
Research has indicated that compounds similar to 2,5,8-Triazaspiro[3.6]decan-9-one exhibit significant antimicrobial activity. The presence of the spirocyclic structure may enhance the compound's ability to penetrate microbial membranes and disrupt cellular functions.
Case Study: Antibacterial Activity
A focused study evaluated the antibacterial efficacy of compounds derived from TFA salts. The results demonstrated that derivatives exhibited varying levels of antibacterial activity against common pathogens. The study highlighted the importance of counterions in influencing the biological profiles of these compounds .
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of 2,5,8-Triazaspiro[3.6]decan-9-one have been assessed in various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in malignant cells while sparing normal cells, indicating its potential as an anticancer agent.
Research Findings
In a study assessing the cytotoxicity of TFA-derived compounds:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal fibroblast cells.
- Results : Significant growth inhibition was observed in HeLa and MCF-7 cells at concentrations above 10 µM, with minimal effects on normal fibroblasts .
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Mechanism | Modulates enzyme/receptor activity |
Applications in Medicine
The compound's unique structure makes it a candidate for further development as a therapeutic agent in various medical applications:
- Cancer Therapy : Potential for use as an anticancer drug through targeted cytotoxicity.
- Antimicrobial Agents : Development of new antibiotics based on its structural framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
